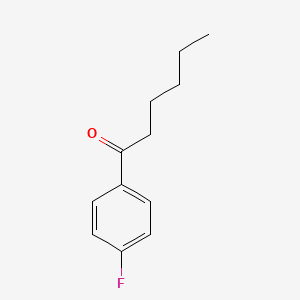

1-(4-Fluorophenyl)hexan-1-one

Übersicht

Beschreibung

The compound 1-(4-Fluorophenyl)hexan-1-one is a fluorinated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into closely related fluorinated aromatic ketones and their properties. These compounds exhibit interesting chemical and physical properties due to the presence of the fluorine atom and the ketone group.

Synthesis Analysis

The synthesis of related fluorinated aromatic ketones typically involves the reaction of fluorinated benzoyl compounds with other organic substrates. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-(4-Fluorophenyl)hexan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones is characterized by the presence of a fluorine atom attached to a benzene ring, which can significantly influence the molecule's electronic properties. For example, the optimized molecular structure of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed that the negative charge is predominantly located over the carbonyl group, while the positive region is over the remaining groups . This distribution of charge is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic ketones is often associated with the carbonyl group, which is a site for nucleophilic attack due to its partial negative charge. The presence of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive. In the case of the related compound mentioned earlier, the carbonyl group was identified as the most reactive part of the molecule . This implies that 1-(4-Fluorophenyl)hexan-1-one may also exhibit similar reactivity patterns, with the fluorine atom influencing its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic ketones are influenced by both the aromatic ring and the electronegative fluorine atom. The fluorine atom's strong electronegativity can lead to unique intermolecular interactions, such as C-F...F-C contacts, which have been observed in related compounds . These interactions can affect the compound's boiling point, solubility, and crystal structure. Additionally, the presence of the ketone group contributes to the compound's ability to participate in hydrogen bonding, which can further influence its physical properties and solubility in various solvents.

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

-

Forensic Science and Drug Research

- “1-(4-Fluorophenyl)hexan-1-one” is structurally similar to synthetic cathinones, a class of drugs that have psychoactive properties . This suggests its potential use in the field of forensic science and drug research .

- Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market . They are gaining popularity in place of cathinones that became illegal .

- The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .

- The results of these analyses help in the identification and understanding of these substances, which is crucial for law enforcement and public health .

-

Pharmaceutical Research

- “1-(4-Fluorophenyl)hexan-1-one” could potentially be used in pharmaceutical research due to its structural similarity to synthetic cathinones .

- Synthetic cathinones are a class of drugs that have psychoactive properties . They are gaining popularity in place of cathinones that became illegal .

- The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .

- The results of these analyses help in the identification and understanding of these substances, which is crucial for law enforcement and public health .

-

Biochemical Reagent

-

Crystallography and Spectroscopy

- “1-(4-Fluorophenyl)hexan-1-one” is structurally similar to synthetic cathinones . It can be used in the field of crystallography and spectroscopy .

- The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .

- The results of these analyses help in the identification and understanding of these substances, which is crucial for law enforcement and public health .

-

Chemical Supplier

- “1-(4-Fluorophenyl)hexan-1-one” is available for purchase from chemical suppliers . This indicates its use in laboratory settings for various types of chemical reactions .

- Unfortunately, specific experimental procedures or technical details related to its use in chemical synthesis are not readily available .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVHMSHRQVRWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457931 | |

| Record name | 1-(4-fluorophenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)hexan-1-one | |

CAS RN |

1426-70-6 | |

| Record name | 1-(4-fluorophenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

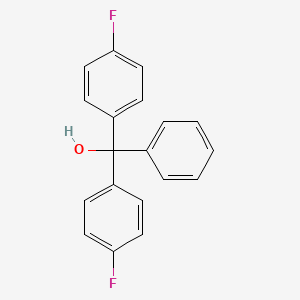

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

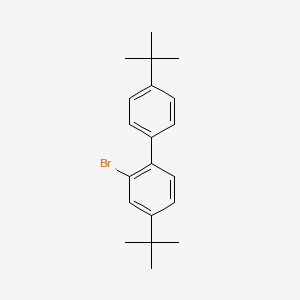

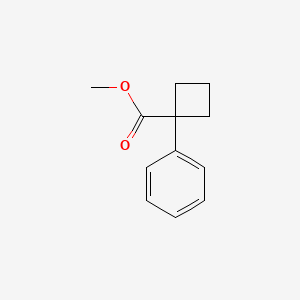

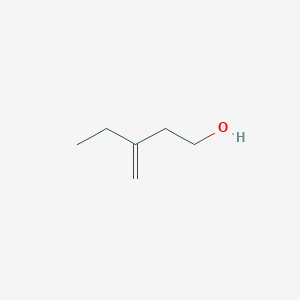

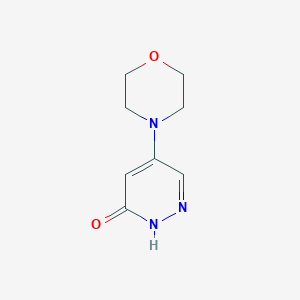

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.